molecular formula C17H16N4O2S2 B12178270 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B12178270
M. Wt: 372.5 g/mol
InChI Key: WBCLFDFNEBZMCS-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a thiadiazole ring, and a thiazole ring

Preparation Methods

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves multiple steps, typically starting with the preparation of the thiadiazole and thiazole rings. The cyclopropyl group is then introduced through a cyclopropanation reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thioethers or thiols.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole and thiazole rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or resistance to degradation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds include other thiadiazole and thiazole derivatives, such as:

Properties

Molecular Formula

C17H16N4O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H16N4O2S2/c1-9-13(14(22)19-17-21-20-16(25-17)11-3-4-11)24-15(18-9)10-5-7-12(23-2)8-6-10/h5-8,11H,3-4H2,1-2H3,(H,19,21,22)

InChI Key

WBCLFDFNEBZMCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

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